3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride
Overview
Description
3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C11H15ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions, particularly in the formation of sulfonamide and sulfonate ester derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride typically involves the reaction of 3-(2,3-Dimethylphenoxy)propan-1-ol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
3-(2,3-Dimethylphenoxy)propan-1-ol+SOCl2→3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of excess thionyl chloride and a suitable solvent, such as dichloromethane, can help drive the reaction to completion. The product is then purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides and sulfonate esters.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Dichloromethane, tetrahydrofuran (THF), and acetonitrile are commonly used solvents for these reactions.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, under anhydrous conditions to prevent hydrolysis.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acid: Formed by hydrolysis.
Scientific Research Applications
3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Bioconjugation: In the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Material Science: In the preparation of functionalized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of covalent bonds with the nucleophilic species. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dimethylphenoxy)propane-1-sulfonyl chloride
- 3-(2,5-Dimethylphenoxy)propane-1-sulfonyl chloride
- 3-(3,4-Dimethylphenoxy)propane-1-sulfonyl chloride
Uniqueness
3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its reactivity and the steric effects in its reactions. This positioning can lead to different reaction outcomes compared to its isomers.
Properties
IUPAC Name |
3-(2,3-dimethylphenoxy)propane-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO3S/c1-9-5-3-6-11(10(9)2)15-7-4-8-16(12,13)14/h3,5-6H,4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRONNPQTFEACP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCS(=O)(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.